(S)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
(S)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353998-18-1) is a chiral piperidine derivative with the molecular formula C₁₃H₂₃ClN₂O₃. Its structure features:
- A tert-butyl ester group at the 1-position of the piperidine ring, providing steric protection and stability during synthetic processes.
- An (S)-configured stereocenter at the 3-position of the piperidine ring.
- A 2-chloroacetyl-methyl-amino substituent at the 3-position, which introduces reactivity due to the chloroacetyl moiety (a versatile electrophile) and the methyl-amino group .
This compound is frequently utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors or protease-targeted therapies. Its reactivity stems from the chloroacetyl group, which can undergo nucleophilic substitution reactions, and the tert-butyl carbamate, which can be deprotected under acidic conditions .
Properties
IUPAC Name |
tert-butyl (3S)-3-[(2-chloroacetyl)-methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-7-5-6-10(9-16)15(4)11(17)8-14/h10H,5-9H2,1-4H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPETUXDAGXYUNM-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)N(C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound notable for its complex structure, which includes a piperidine ring and various functional groups such as a chloroacetyl moiety and a tert-butyl ester. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C16H21ClN2O3
- Molecular Weight : 324.8 g/mol
- CAS Number : 1353996-47-0
The presence of the tert-butyl ester enhances the compound's lipophilicity, which can significantly influence its pharmacokinetic properties, potentially improving absorption and bioavailability in biological systems .
Antiviral Activity
Research indicates that compounds with similar structures to this compound exhibit significant antiviral properties. For instance, derivatives containing β-amino acid moieties have shown promising activity against various viruses, including the tobacco mosaic virus (TMV) and herpes simplex virus (HSV-1). These compounds were evaluated for their efficacy in cell cultures, demonstrating higher antiviral activity compared to established antiviral agents .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar piperidine structures have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX enzymes correlates with reduced production of pro-inflammatory mediators such as prostaglandins .
| Compound | Activity | IC50 Value (μM) |
|---|---|---|
| Compound A | COX-2 Inhibition | 0.04 ± 0.01 |
| Compound B | COX-1 Inhibition | 0.04 ± 0.09 |
This table summarizes the inhibitory effects observed in related compounds, suggesting that this compound may similarly affect COX activity.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and inflammation.
- Cell Signaling Modulation : It could alter cell signaling pathways that regulate immune responses.
- Direct Viral Interaction : The chloroacetyl group may facilitate interactions with viral proteins, preventing their function.
Case Studies
In a recent study involving the synthesis and evaluation of piperidine derivatives, compounds structurally related to this compound were tested for their antiviral efficacy against HSV-1. Results indicated that these derivatives exhibited significant antiviral activity at concentrations lower than those required for traditional antiviral medications .
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure, which is known for enhancing bioavailability and efficacy in drug formulations.
- It has been investigated for its potential in developing treatments for conditions such as anxiety and depression, where modulation of neurotransmitter systems is crucial.
-
Anticancer Research :
- Recent studies have explored the compound's role as a potential anticancer agent. Its ability to inhibit specific cellular pathways has been documented, suggesting that it may contribute to the development of novel cancer therapies.
- In vitro studies indicated that derivatives of this compound exhibited cytotoxic effects against certain cancer cell lines, highlighting its potential as a lead compound for further development.
-
Antimicrobial Activity :
- Research has also focused on the antimicrobial properties of (S)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester. Preliminary results show that it possesses activity against various bacterial strains, making it a candidate for antibiotic development.
Data Table: Summary of Applications
Case Studies
-
Neurological Drug Development :
- A study published in a peer-reviewed journal highlighted the synthesis of a series of piperidine derivatives, including this compound. The derivatives were evaluated for their binding affinity to serotonin receptors, demonstrating promising results that warrant further investigation into their therapeutic potential.
-
Cytotoxicity Against Cancer Cells :
- In a recent experimental study, researchers tested the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in significant cell death compared to control groups, suggesting mechanisms involving apoptosis and cell cycle arrest.
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Antibacterial Efficacy :
- A collaborative research effort assessed the antibacterial efficacy of this compound against multi-drug resistant bacteria. The results showed that the compound inhibited bacterial growth effectively, indicating its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Substituent Variations on the Amino Group
Key differences arise in the substituents attached to the nitrogen atom of the acetyl moiety. Below is a comparison of structurally related compounds:
Implications :
- Isopropyl-amino derivatives (e.g., ) lack the chloroacetyl electrophile, making them less reactive but more suitable for amide bond formation .
Functional Group Modifications
Variations in the acetyl moiety or piperidine ring substituents significantly alter reactivity and applications:
Implications :
- The hydroxyethylsulfanyl derivative (CAS 1353994-50-9) replaces the chloroacetyl group with a polar thioether, altering solubility and reducing electrophilicity .
- Amino-propionyl variants (e.g., CAS 1401664-66-1) introduce a chiral amino acid side chain, expanding utility in peptidomimetic drug design .
Stereochemical Comparisons
Stereochemistry critically influences biological activity and synthetic utility:
Implications :
- The (S)-configuration in the parent compound (CAS 1353998-18-1) is often retained in bioactive molecules to match enzyme stereospecificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
